Prenalterol

Descripción general

Descripción

Prenalterol es un estimulante cardíaco que actúa como un agonista de los receptores β₁ adrenérgicos . Su función principal es mejorar la contractilidad miocárdica y promover la función cardíaca.

Aplicaciones Científicas De Investigación

Los investigadores exploran las aplicaciones de Prenalterol en:

Cardiología: Estudiar su impacto en la función cardíaca y la contractilidad.

Medicina: Investigar sus posibles usos terapéuticos.

Industria: Explorar su papel en el desarrollo de fármacos.

Mecanismo De Acción

Prenalterol activa los receptores adrenérgicos β₁ , lo que lleva a un aumento de la contractilidad miocárdica. También dilata las arterias coronarias, reduciendo la resistencia vascular. Los objetivos moleculares y las vías implicadas son cruciales para comprender sus efectos.

Análisis Bioquímico

Biochemical Properties

Prenalterol exhibits adrenergic agonist activity, which means it interacts with adrenergic receptors, specifically the β1 adrenoreceptor . These receptors are proteins that play crucial roles in biochemical reactions involving the regulation of heart function.

Cellular Effects

In the cellular context, this compound has been shown to have significant effects on heart cells. It increases the beating rate in the rat right atrium . This suggests that this compound can influence cell function, potentially impacting cell signaling pathways and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the β1 adrenoreceptor. As an agonist, this compound binds to this receptor, triggering a series of events that lead to the stimulation of heart function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. For instance, in patients with congestive heart failure, the drug was administered intravenously in a dosage of 0.5 to 2.5 micrograms/kg body weight, and its effects were studied .

Metabolic Pathways

Given its role as a β1 adrenoreceptor agonist, it’s likely that it’s involved in pathways related to heart function and adrenergic signaling .

Subcellular Localization

The subcellular localization of this compound is likely to be in the cell membrane where the β1 adrenoreceptor is located. As an agonist, this compound would bind to these receptors on the cell surface to exert its effects .

Métodos De Preparación

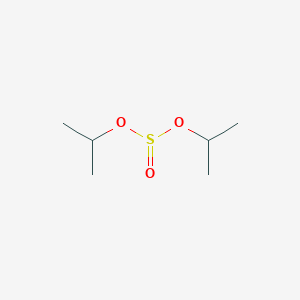

La síntesis estereoespecífica de Prenalterol implica un enfoque fascinante. Estos son los pasos:

- La condensación de monobenzona con el epóxido derivado de α-D-glucopiranosa produce el derivado glicosilado.

- La eliminación hidrolítica de los grupos protectores de acetonido, seguida de la escisión del azúcar con periodato, produce un aldehído.

- La reducción del aldehído al glicol usando NaBH₄ y la conversión del alcohol terminal al mesilato conduce a this compound.

Análisis De Reacciones Químicas

Prenalterol experimenta diversas reacciones, incluyendo oxidación, reducción y sustitución. Los reactivos y condiciones comunes se adaptan a su estructura específica. Los principales productos formados a partir de estas reacciones contribuyen a sus efectos farmacológicos.

Comparación Con Compuestos Similares

Si bien Prenalterol es único, es esencial considerar compuestos similares como Primidolol y Xamoterol . Estas comparaciones proporcionan información valiosa sobre sus propiedades distintivas.

Propiedades

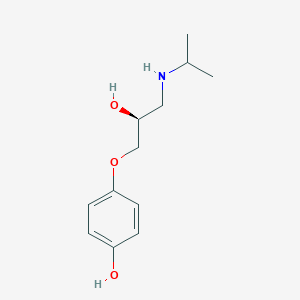

IUPAC Name |

4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-9(2)13-7-11(15)8-16-12-5-3-10(14)4-6-12/h3-6,9,11,13-15H,7-8H2,1-2H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADUKCCWBEDSMEB-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC[C@@H](COC1=CC=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61260-05-7 (hydrochloride) | |

| Record name | Prenalterol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057526815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8023507 | |

| Record name | Prenalterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57526-81-5 | |

| Record name | (-)-Prenalterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57526-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prenalterol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057526815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prenalterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13777 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Prenalterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prenalterol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.246 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRENALTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4G34404CX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

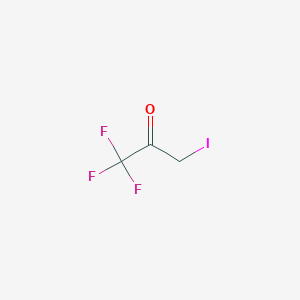

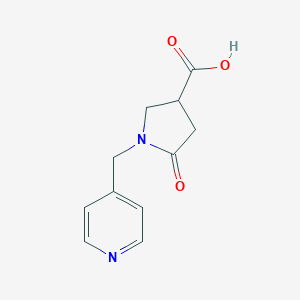

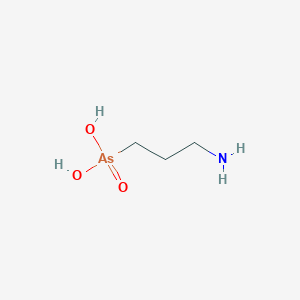

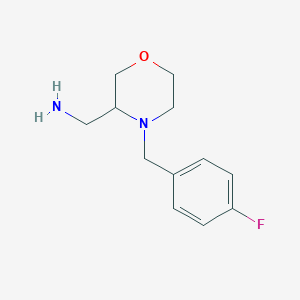

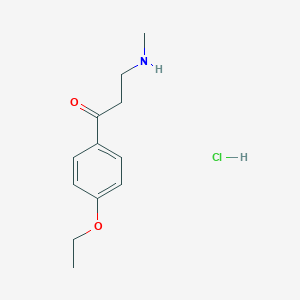

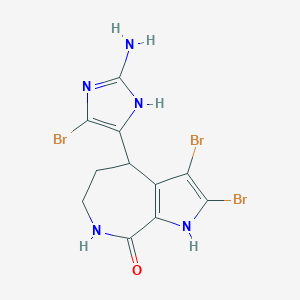

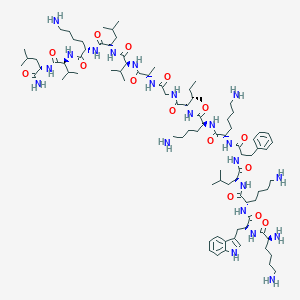

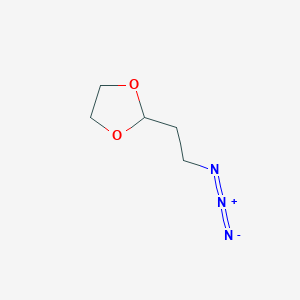

Feasible Synthetic Routes

Q1: What is prenalterol's primary mechanism of action?

A1: this compound primarily acts as a partial agonist of β1-adrenoceptors, mainly found in the heart. [, , , , , ] This interaction stimulates the receptors, leading to increased cardiac contractility and heart rate. [, , , , ]

Q2: Does this compound interact with β2-adrenoceptors?

A2: While this compound exhibits an affinity for both β1- and β2-adrenoceptors, its stimulatory effect is predominantly observed on β1-adrenoceptors. [, , ] Some studies suggest it might act as a weak antagonist or have minimal agonistic activity at β2-adrenoceptors. [, ]

Q3: Does this compound affect cAMP levels in the heart?

A3: Interestingly, despite its inotropic effects, this compound does not induce a significant increase in cAMP content in the cat heart, unlike the non-selective β-agonist isoprenaline. [] This finding suggests alternative pathways or a high sensitivity of the inotropic response to minimal cAMP changes might be involved.

Q4: How do the effects of this compound differ from the full agonist isoprenaline?

A4: Although both this compound and isoprenaline augment myocardial relaxation more than contraction, this compound exhibits a slower response development. [] Additionally, the effect on relaxation follows a more prolonged time course compared to its effect on contraction. []

Q5: Does this compound interact with α-adrenoceptors?

A5: Studies indicate that this compound does not exhibit functionally relevant interactions with α-adrenoceptors in the myocardium. [, ]

Q6: What is the molecular formula and weight of this compound?

A6: The provided research papers do not explicitly state the molecular formula and weight of this compound. Further investigation in chemical databases would be required for this information.

Q7: Is there any spectroscopic data available for this compound?

A7: The papers primarily focus on this compound's pharmacological properties and do not delve into detailed spectroscopic characterization.

Q8: How stable is this compound under different conditions?

A8: The provided research does not provide comprehensive data on this compound's stability under various conditions.

Q9: What is the route of administration for this compound in the presented studies?

A9: The research papers discuss both intravenous and oral administration of this compound. [, , , , , , , , , , , , , , , , , , , , , ]

Q10: How is this compound metabolized and excreted?

A10: this compound is metabolized to varying extents in different species. [] In humans, approximately 20% of an oral dose is excreted unchanged, with the primary metabolite being the phenolic sulfate ester. [] The majority of the administered dose is excreted in the urine within 24 hours across species. []

Q11: Does this compound have a long duration of action?

A11: Compared to other inotropic agents like dobutamine, this compound demonstrates a considerably longer hemodynamic half-life. [] Animal studies suggest its inotropic effects can persist for extended periods after a single dose. []

Q12: What are the observed hemodynamic effects of this compound?

A12: this compound consistently demonstrates positive inotropic and chronotropic effects. [, , , , , , , , , , ] It increases cardiac output, stroke volume, and heart rate, while reducing left ventricular filling pressure and systemic vascular resistance. [, , , , , , , , , , ]

Q13: Has this compound been investigated for the treatment of heart failure?

A13: Yes, multiple studies explored this compound's potential in treating heart failure. [, , , , , , , , , ] While some studies show improvements in hemodynamic parameters and functional capacity, others report limited long-term benefits compared to conventional therapies.

Q14: Can this compound reverse the effects of β-blockers?

A14: this compound has been investigated as a potential antidote for β-blocker overdose or to counteract unwanted cardiac effects. [, , , ] Studies suggest it can reverse the myocardial depression induced by β-blockade, potentially acting as an effective countermeasure.

Q15: Are there any safety concerns regarding this compound use?

A15: While the provided research papers highlight the beneficial effects of this compound, they also mention potential side effects, particularly in specific patient populations or at higher doses. [, ] Some studies report tachycardia, arrhythmias, and angina as potential adverse events. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.